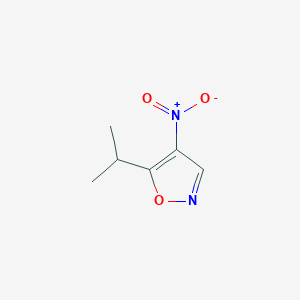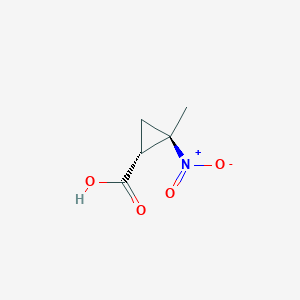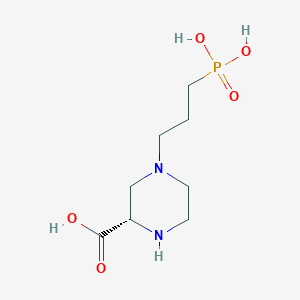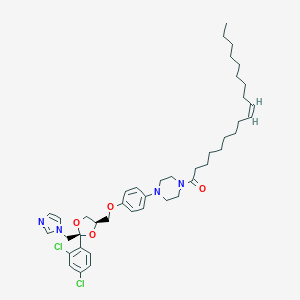
5-Isopropyl-4-nitroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-4-nitroisoxazole (INZ) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. INZ is a five-membered heterocyclic compound that contains both a nitro and an isoxazole group. The unique structure of INZ makes it a promising candidate for drug development, as it has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-4-nitroisoxazole is not fully understood. However, it is believed that the biological activity of 5-Isopropyl-4-nitroisoxazole is due to its ability to interact with specific targets in cells, such as enzymes and receptors. 5-Isopropyl-4-nitroisoxazole has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation. 5-Isopropyl-4-nitroisoxazole has also been shown to interact with specific receptors in the brain, which can lead to the modulation of neurotransmitter release.
Effets Biochimiques Et Physiologiques
5-Isopropyl-4-nitroisoxazole has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 5-Isopropyl-4-nitroisoxazole can inhibit the growth of various cancer cell lines and exhibit antimicrobial activity against certain bacterial strains. 5-Isopropyl-4-nitroisoxazole has also been shown to modulate the release of neurotransmitters in the brain, which can lead to changes in behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Isopropyl-4-nitroisoxazole in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 5-Isopropyl-4-nitroisoxazole is also stable under standard laboratory conditions, making it easy to handle and store. However, one limitation of using 5-Isopropyl-4-nitroisoxazole in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for the study of 5-Isopropyl-4-nitroisoxazole. One potential application is the development of novel drugs for the treatment of neurodegenerative diseases. 5-Isopropyl-4-nitroisoxazole has been shown to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, making it a promising candidate for drug development. Another potential application is the use of 5-Isopropyl-4-nitroisoxazole as a building block for the synthesis of novel materials with unique properties, such as conductivity and luminescence. Overall, the study of 5-Isopropyl-4-nitroisoxazole has the potential to lead to the development of new drugs and materials with a wide range of applications.
Méthodes De Synthèse
5-Isopropyl-4-nitroisoxazole can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the preparation of the isoxazole ring followed by the introduction of the nitro group. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
5-Isopropyl-4-nitroisoxazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 5-Isopropyl-4-nitroisoxazole has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. 5-Isopropyl-4-nitroisoxazole has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In materials science, 5-Isopropyl-4-nitroisoxazole has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
122685-99-8 |
|---|---|
Nom du produit |
5-Isopropyl-4-nitroisoxazole |
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
4-nitro-5-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C6H8N2O3/c1-4(2)6-5(8(9)10)3-7-11-6/h3-4H,1-2H3 |
Clé InChI |
AEHBTLNLCQHPFG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=NO1)[N+](=O)[O-] |
SMILES canonique |
CC(C)C1=C(C=NO1)[N+](=O)[O-] |
Synonymes |
Isoxazole, 5-(1-methylethyl)-4-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)



![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)


